molecular formula C16H17NO3 B14577049 N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide CAS No. 61580-61-8

N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide

Cat. No.: B14577049
CAS No.: 61580-61-8
M. Wt: 271.31 g/mol
InChI Key: LBLKDZOQGDDNCY-UHFFFAOYSA-N
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Description

N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide is a chemical compound that belongs to the class of naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with an appropriate alkylating agent, such as propargyl bromide, in the presence of a base like anhydrous potassium carbonate. The reaction is carried out in an aprotic solvent like N,N-dimethylformamide at elevated temperatures using ultrasound sonication .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or prop-2-en-1-yloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide is unique due to its specific structural features, which include the ethoxy and prop-2-en-1-yloxy groups attached to the naphthalene ring

Properties

CAS No.

61580-61-8

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-ethoxy-2-prop-2-enoxynaphthalene-1-carboxamide

InChI

InChI=1S/C16H17NO3/c1-3-11-19-14-10-9-12-7-5-6-8-13(12)15(14)16(18)17-20-4-2/h3,5-10H,1,4,11H2,2H3,(H,17,18)

InChI Key

LBLKDZOQGDDNCY-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=C(C=CC2=CC=CC=C21)OCC=C

Origin of Product

United States

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